6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
CAS No.: 105378-65-2
Cat. No.: VC20741188
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105378-65-2 |
---|---|
Molecular Formula | C21H19NO |
Molecular Weight | 301.4 g/mol |
IUPAC Name | 2-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)acetaldehyde |
Standard InChI | InChI=1S/C21H19NO/c23-15-13-19-21(17-10-5-2-6-11-17)20(16-8-3-1-4-9-16)18-12-7-14-22(18)19/h1-6,8-11,15H,7,12-14H2 |
Standard InChI Key | CMOCEULWRYSFTQ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C(=C(N2C1)CC=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1CC2=C(C(=C(N2C1)CC=O)C3=CC=CC=C3)C4=CC=CC=C4 |
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde is a complex organic compound belonging to the pyrrolizine class. It is characterized by its molecular formula, C21H19NO, and a molar mass of 301.38 g/mol . This compound is of interest due to its potential biological activities and chemical properties.
Biological Activity
While specific biological activities of 6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde are not extensively documented in reliable sources, compounds within the pyrrolizine class often exhibit various biological properties, including antifungal and other pharmacological effects. Further research is needed to fully understand its biological potential.
Synthesis and Related Compounds
The synthesis of pyrrolizine derivatives often involves complex organic reactions. For instance, other pyrrolizine compounds like 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one are synthesized through specific substituent additions to the pyrrolizine core . The synthesis of 6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde would likely involve similar strategies, focusing on the introduction of phenyl groups and the acetaldehyde moiety.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume